Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- Position 5: A 2-phenylbutanamido substituent, introducing a branched aliphatic chain with a phenyl group.
- Position 3: A p-tolyl (4-methylphenyl) group, contributing electron-donating effects.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-4-19(17-9-7-6-8-10-17)23(30)27-24-21-20(15-34-24)22(26(32)33-5-2)28-29(25(21)31)18-13-11-16(3)12-14-18/h6-15,19H,4-5H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKXBIKBGUTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, a member of the thieno[3,4-d]pyridazine class of compounds, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[3,4-d]pyridazine core fused with a carboxylate group and various substituents that enhance its biological activity. The specific structural formula is as follows:
This structure enables interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-d]pyridazine exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
Thieno[3,4-d]pyridazine derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in inflammatory markers |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation and cell growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies highlight the efficacy of thieno[3,4-d]pyridazine derivatives:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound exhibited potent activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.
- Case Study 2 : Research published in Cancer Research showed that another derivative induced significant apoptosis in human breast cancer cells through the activation of the intrinsic apoptotic pathway.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thieno[3,4-d]pyridazine moieties exhibit significant antimicrobial activity. Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown promise in inhibiting the growth of various bacterial strains. Studies have demonstrated that derivatives of this compound can disrupt bacterial cell wall synthesis and function.
Anticancer Activity
Thienopyridazine derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. It is hypothesized that the unique structural features of the compound contribute to its ability to interact with specific biological targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also under investigation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may exhibit similar effects.
Case Study 1: Antimicrobial Testing
In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.
Comparison with Similar Compounds
Structural Analogs of the Thieno[3,4-d]pyridazine Scaffold
The following table highlights key structural differences between the target compound and its analogs:
Electronic and Pharmacokinetic Implications
Substituent Electronic Effects: The p-tolyl group in the target compound donates electrons via its methyl substituent, increasing electron density on the aromatic ring. The 2-phenylbutanamido chain in the target compound introduces greater conformational flexibility compared to the 3-phenylpropanamido group in , which may influence binding pocket accommodation.
Lipophilicity and Solubility: The target compound’s p-tolyl group enhances lipophilicity (LogP ~3.5 estimated), favoring membrane permeability. In contrast, the CF3 group in increases polarity slightly (LogP ~3.0) but offers superior metabolic stability due to resistance to oxidative metabolism . The amino-substituted analog exhibits lower LogP (~2.0), making it more water-soluble but less likely to cross lipid membranes .
Hypothesized Target Interactions: The thieno[3,4-d]pyridazine core is rigid and planar, likely engaging in π-π stacking with aromatic residues in enzyme active sites or receptor pockets. The ethyl carboxylate at Position 1 may serve as a hydrogen-bond acceptor, while the amide at Position 5 could participate in hydrogen bonding or act as a substrate for proteolytic enzymes.
Comparison with Thiophene-Based Modulators
Key differences include:
- Core Heterocycle: Thiophene (5-membered) vs. thieno-pyridazine (fused 6-membered). The latter’s larger surface area may enable broader interactions with receptor subpockets.
- Functional Groups : Thiophene derivatives lack the pyridazine ring’s nitrogen atoms, reducing hydrogen-bonding capacity but improving metabolic stability.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing this compound, and how are spectral data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example:
- 1H NMR : Signals at δ 1.43 ppm (triplet, J = 7.1 Hz) correspond to ethyl ester protons, while aromatic protons appear between δ 7.2–7.8 ppm. Amide protons (NH) typically show broad signals around δ 6–8 ppm .
- 13C NMR : Carbonyl carbons (C=O) resonate near δ 159–163 ppm, while thieno[3,4-d]pyridazine carbons appear at δ 100–148 ppm .
- IR : Peaks at ~1658 cm⁻¹ (amide C=O stretch) and ~1604 cm⁻¹ (aromatic C=C) confirm functional groups .
Q. How is the compound synthesized, and what are common reaction intermediates?
- Answer : The core thieno[3,4-d]pyridazine scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Key steps include:
- Intermediate formation : Ethyl 5-amino-4-oxo-3-aryl derivatives (e.g., with p-tolyl substituents) are prepared via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Amidation : The 2-phenylbutanamido group is introduced using activated esters (e.g., HATU/DMAP) in anhydrous DMF .
Q. What computational tools are recommended for structural refinement?
- Answer : The SHELX suite (e.g., SHELXL) is widely used for X-ray crystallographic refinement. It handles anisotropic displacement parameters and validates hydrogen bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for adenosine A1 receptor (A1AR) modulation?
- Answer :
- Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity. For example, trifluoromethyl analogs show improved A1AR inhibition (IC₅₀ < 1 µM) .
- Amide linker modification : Replace 2-phenylbutanamido with rigid spacers (e.g., proline derivatives) to reduce conformational flexibility and improve selectivity .
- Assays : Use kinetic dissociation assays (e.g., [³H]-DPCPX displacement) to distinguish orthosteric vs. allosteric binding .
Q. What experimental design resolves contradictions in solubility vs. bioactivity data?
- Answer :
- Step 1 : Perform Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO-water mixtures).
- Step 2 : Use micellar electrokinetic chromatography (MEKC) to measure logP and correlate with cellular uptake .
- Step 3 : Validate bioactivity in physiologically relevant media (e.g., simulated gastric fluid) to confirm efficacy despite low solubility .
Q. How does X-ray crystallography inform the design of derivatives with improved metabolic stability?
- Answer :
- Key interactions : Crystal structures reveal hydrogen bonds between the 4-oxo group and Arg³⁰⁷ of A1AR. Stabilize these interactions by introducing halogen bonds (e.g., Cl or Br at the phenylbutanamido para position) .
- Metabolic hotspots : The ethyl ester moiety is prone to hydrolysis. Replace with tert-butyl esters or cyclopropyl groups to block esterase activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
